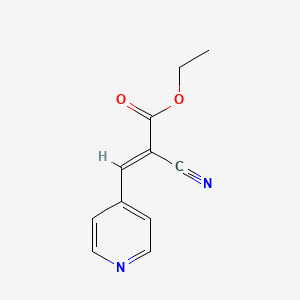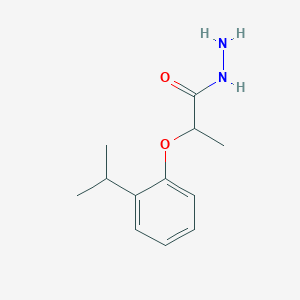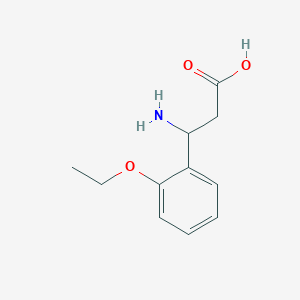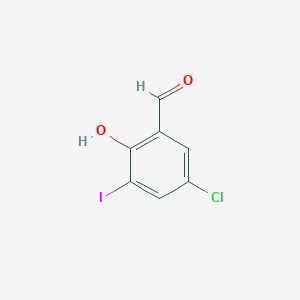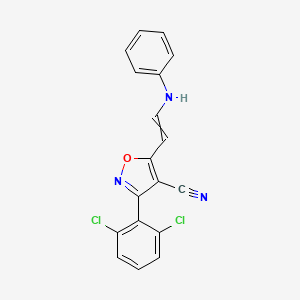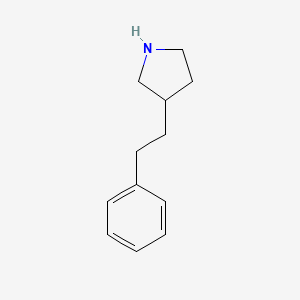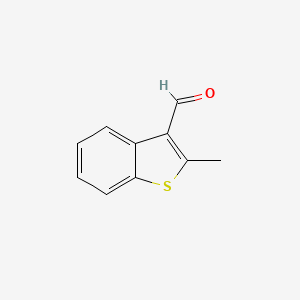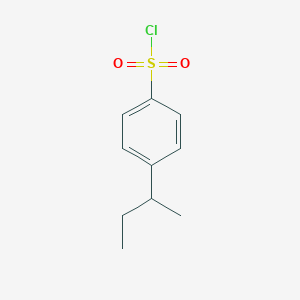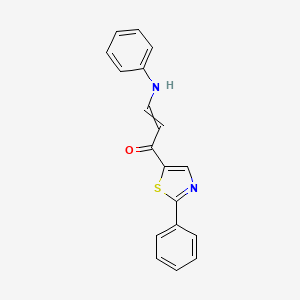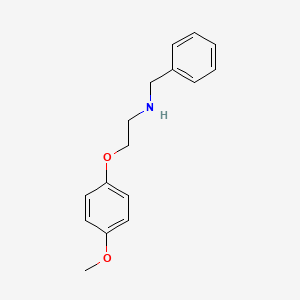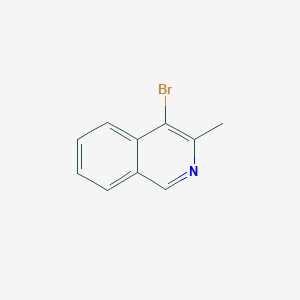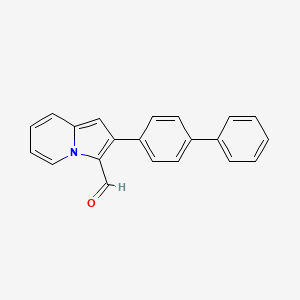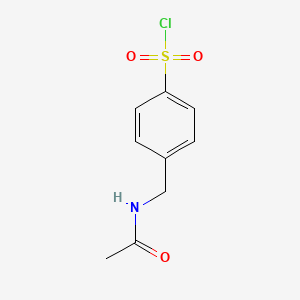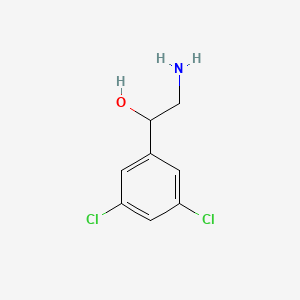![molecular formula C6H8O2 B1275520 Spiro[2.2]pentane-1-carboxylic Acid CAS No. 17202-64-1](/img/structure/B1275520.png)
Spiro[2.2]pentane-1-carboxylic Acid
Vue d'ensemble
Description
Spiro[2.2]pentane-1-carboxylic acid is a compound that has been explored for its potential as a scaffold for conformationally constrained analogues of biologically active molecules. The interest in such structures stems from their unique three-dimensional shapes, which can influence the interaction with biological targets, such as receptors and enzymes.
Synthesis Analysis
The synthesis of spiro[2.2]pentane derivatives has been reported through various methods. For instance, the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid racemic pairs has been achieved, which are analogues of L-glutamic acid and have been evaluated as potential glutamate ligands . Another study describes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, which involves diastereoselective cyclopropanation reactions . Additionally, the synthesis of spirobiindanes via bis-cyclization of 1,5-diaryl-3-pentanones catalyzed by heteropoly acids has been examined, providing a method to synthesize spiro compounds in moderate to high yield .
Molecular Structure Analysis
The molecular structure of spiro compounds, including spiro[2.2]pentane-1-carboxylic acid derivatives, has been analyzed using various spectroscopic techniques. For example, the chiral monosubstituted derivatives of spiropentane have been synthesized in optically active form and analyzed using infrared (IR) and vibrational circular dichroism (VCD) spectroscopies, supported by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Spiro[2.2]pentane derivatives undergo a variety of chemical reactions. The compound dimethyl 4-phenyl-spiro[2.2]pentane-1,1-dicarboxylate, for instance, reacts with EtAlCl2, leading to the opening of cyclopropane rings and the formation of other products . The photochemical behavior of certain spiro compounds has also been studied, revealing that irradiation can lead to the formation of benzoyl spiro[2.2]pentanes through a series of radical shifts and cyclizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[2.2]pentane-1-carboxylic acid and its derivatives are influenced by their conformational rigidity and stereochemistry. The configurational and conformational analyses of these compounds are crucial for understanding their reactivity and potential biological activity. For example, the absolute configurations of spiropentylcarboxylic acid methyl ester and spiropentyl acetate have been determined using spectroscopic methods and DFT, which are consistent with X-ray crystallography results .
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Spiro[2.2]pentane-1-carboxylic acid and its analogs have been explored extensively in medicinal chemistry. An example is the synthesis of spiro[4.5]decane-2-carboxylic acid, evaluated for anticonvulsant activity as an analogue of valproic acid (Scott et al., 1985). This research highlights the role of the carboxylic acid group in contributing to the medicinal properties of these compounds.
Computational Chemistry and Electronic Structure
In computational chemistry, studies have been conducted to understand the electronic structure of substituted spiro compounds. For instance, molecular orbital calculations were used to explore the electronic structure of 1,2,4,5-tetraphosphaspiro[2.2]pentanes (Gleiter, Uschmann & Baudler, 1986). This kind of research provides insights into the chemical behavior and potential applications of these compounds.
Novel Conformationally Restricted Amino Acids
Research into conformationally restricted cyclopropane amino acids includes the synthesis of 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids (Yashin et al., 2015). These studies are significant for developing new classes of amino acids with unique structural and chemical properties.
Photochemical Studies
Photochemical reactions involving spiro compounds have been a subject of interest. For example, the photochemical synthesis of benzoyl spiro[2.2]pentanes has been reported (Muehling & Wessig, 2006). These studies contribute to understanding the behavior of these compounds under light-induced conditions, which can be crucial for applications in photochemistry and photophysics.
Chiral Separation and Configurational Analysis
The chiral separation and configurational analysis of spiro compounds have been explored, as seen in studies on spiropentylcarboxylic acid methyl ester (Devlin et al., 2002). These investigations are essential for understanding the stereochemistry of spiro compounds, which is vital in pharmaceutical applications where chirality can impact drug efficacy.
Novel Synthetic Routes
The development of new synthetic routes for spiro compounds is another area of research. For example, a study reported a novel route for asymmetric synthesis of spiro[2,2]-pentane carboxylic acid esters derivatives (Gondi, 2020). Innovations in synthetic methods can lead to more efficient and sustainable production of these compounds.
Safety And Hazards
Propriétés
IUPAC Name |
spiro[2.2]pentane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIIXTYAWFIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402612 | |
| Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.2]pentane-1-carboxylic Acid | |
CAS RN |
17202-64-1 | |
| Record name | Spiro[2.2]pentane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2.2]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



